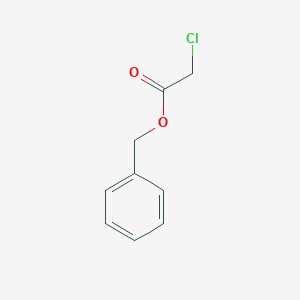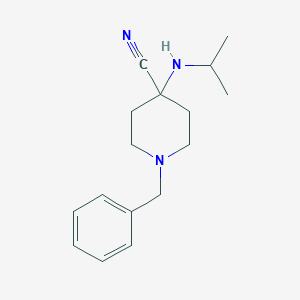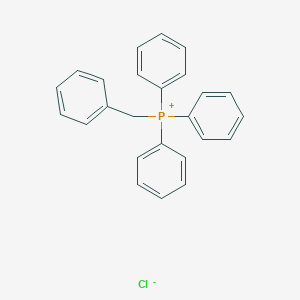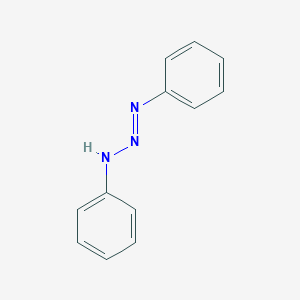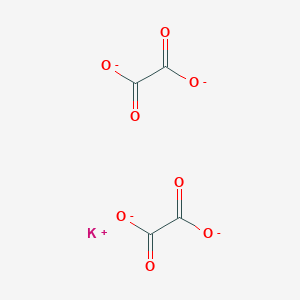![molecular formula C13H8Cl2N2 B094874 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine CAS No. 1084-98-6](/img/structure/B94874.png)
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that was first synthesized in 1958. It is a potent antipsychotic drug that is primarily used to treat schizophrenia and other psychotic disorders. Clozapine is unique among antipsychotic medications in that it has a lower risk of causing movement disorders, such as tardive dyskinesia, and it has been shown to be effective in treating treatment-resistant schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine is not fully understood, but it is thought to work by blocking the activity of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine receptors, 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine reduces the activity of dopamine in the brain, which can help to reduce the symptoms of schizophrenia.
Efectos Bioquímicos Y Fisiológicos
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, norepinephrine, and acetylcholine. Clozapine has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness in treating schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clozapine has a number of advantages for use in lab experiments. It is a potent antipsychotic drug that has been extensively studied, and it has a well-established safety profile. However, there are also some limitations to its use in lab experiments. Clozapine can be difficult to work with due to its high potency, and it can be expensive to obtain.
Direcciones Futuras
There are a number of future directions for research on 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine. One area of research is the development of new antipsychotic drugs that are based on the structure of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine treatment. Additionally, there is a need for further research on the long-term effects of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine treatment, particularly in terms of its effects on cognitive function and quality of life.
Métodos De Síntesis
The synthesis of 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine is a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-chloroaniline to form the intermediate 2-chloro-5-nitrobenzamide. This intermediate is then reduced using iron powder and hydrochloric acid to form 2-chloro-5-aminobenzamide. The final step involves the reaction of 2-chloro-5-aminobenzamide with 8-chloro-6-fluoro-11H-benzo[b][1,4]diazepine to form 3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine.
Aplicaciones Científicas De Investigación
Clozapine has been extensively studied for its use in treating schizophrenia and other psychotic disorders. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, as well as the negative symptoms, such as apathy and social withdrawal. Clozapine has also been studied for its use in treating bipolar disorder, depression, and anxiety disorders.
Propiedades
Número CAS |
1084-98-6 |
|---|---|
Nombre del producto |
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine |
Fórmula molecular |
C13H8Cl2N2 |
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
3,8-dichloro-11H-benzo[c][1,2]benzodiazepine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)17-16-12(8)6-10/h1-4,6-7H,5H2 |
Clave InChI |
XAIPJGJDHUBXQY-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2)Cl)N=NC3=C1C=CC(=C3)Cl |
SMILES canónico |
C1C2=C(C=C(C=C2)Cl)N=NC3=C1C=CC(=C3)Cl |
Otros números CAS |
1084-98-6 |
Sinónimos |
3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



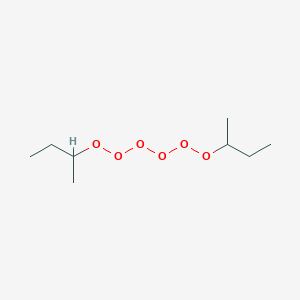
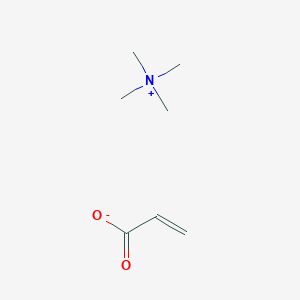
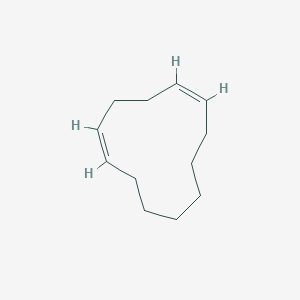

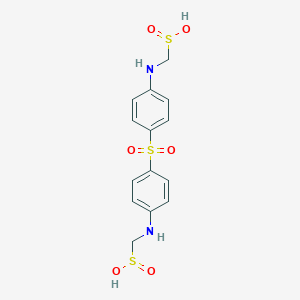
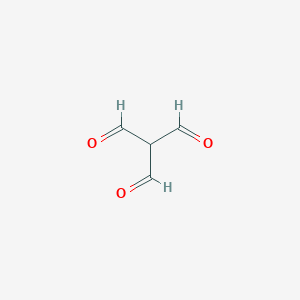
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
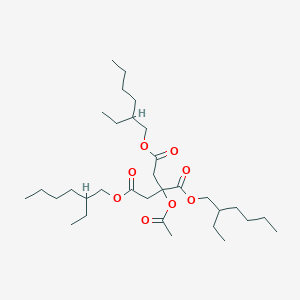
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
